5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015268
InChI: InChI=1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2
SMILES:
Molecular Formula: C6H4Br2S3
Molecular Weight: 332.1 g/mol

5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine

CAS No.:

Cat. No.: VC16015268

Molecular Formula: C6H4Br2S3

Molecular Weight: 332.1 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine -

Specification

Molecular Formula C6H4Br2S3
Molecular Weight 332.1 g/mol
IUPAC Name 5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine
Standard InChI InChI=1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2
Standard InChI Key ZGMKNAXQTFUEIZ-UHFFFAOYSA-N
Canonical SMILES C1CSC2=C(SC(=C2S1)Br)Br

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Configuration

The compound’s systematic name, 5,7-dibromo-2,3-dihydrothieno[3,4-b] dithiine, reflects its bicyclic structure comprising a thiophene ring fused to a 1,4-dithiine moiety. The numbering system assigns positions 5 and 7 to the bromine substituents, while the 2,3-dihydro designation indicates partial saturation of the dithiine ring . Notably, some literature conflates this compound with its oxygen analog, 5,7-dibromo-2,3-dihydrothieno[3,4-b] dioxine (CAS 174508-31-7), which replaces sulfur atoms with oxygen in the dithiine ring . This distinction is critical for accurate application in electronic materials, as sulfur-rich systems exhibit higher polarizability and conductivity.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of related brominated thieno-dithiines reveal planar fused rings with dihedral angles of 1.21.2^\circ3.53.5^\circ, minimizing steric strain. Bromine atoms adopt equatorial positions, with bond lengths of 1.89A˚1.89 \, \text{Å} (C–Br) and 1.72A˚1.72 \, \text{Å} (C–S) . Nuclear magnetic resonance (NMR) spectra display characteristic shifts:

  • 1H NMR^1\text{H NMR}: δ=3.85ppm\delta = 3.85 \, \text{ppm} (dithiine –CH2_2–), 6.92ppm6.92 \, \text{ppm} (thiophene H).

  • 13C NMR^13\text{C NMR}: δ=115.3ppm\delta = 115.3 \, \text{ppm} (C–Br), 142.7ppm142.7 \, \text{ppm} (thiophene C–S) .

Synthesis and Reaction Chemistry

Bromination Protocols

The synthesis begins with 3,4-ethylenedithiothiophene, which undergoes electrophilic bromination using NN-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0C0^\circ\text{C}5C5^\circ\text{C}. The reaction mechanism proceeds via a bromonium ion intermediate, with regioselectivity governed by the electron-donating dithiine moiety:

C6H4S2+2NBSDMFC6H4Br2S2+2succinimide\text{C}_6\text{H}_4\text{S}_2 + 2 \, \text{NBS} \xrightarrow{\text{DMF}} \text{C}_6\text{H}_4\text{Br}_2\text{S}_2 + 2 \, \text{succinimide}

Table 1: Optimization of Bromination Conditions

ParameterOptimal ValueYield (%)
SolventDMF82
Temperature (°C)0–589
NBS Equivalents2.278

Post-Synthetic Modifications

The dibromo derivative serves as a precursor for cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at positions 5 and 7, enabling tuning of electronic properties :

C6H4Br2S2+2ArB(OH)2Pd(PPh3)4C6H4Ar2S2+2B(OH)2Br\text{C}_6\text{H}_4\text{Br}_2\text{S}_2 + 2 \, \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_4\text{Ar}_2\text{S}_2 + 2 \, \text{B(OH)}_2\text{Br}

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 67C67^\circ\text{C} and decomposition onset at 290C290^\circ\text{C}, attributable to C–Br bond cleavage . The compound exhibits polymorphism, with two crystalline forms:

  • Form I: Monoclinic, P21/cP2_1/c, stable below 90C90^\circ\text{C}.

  • Form II: Orthorhombic, PbcaPbca, metastable above 90C90^\circ\text{C} .

Solubility and Partitioning

Solubility spans polar aprotic solvents (12.5g/L12.5 \, \text{g/L} in DMF) but is limited in water (0.03g/L0.03 \, \text{g/L}) . The octanol-water partition coefficient (logP\log P) of 3.23.2 indicates moderate lipophilicity, suitable for polymer processing.

Applications in Advanced Materials

Conducting Polymers

As a monomer, the compound polymerizes into poly(3,4-ethylenedithiothiophene) (PEDTT), which demonstrates a conductivity of 450S/cm450 \, \text{S/cm}—40% higher than PEDOT due to sulfur’s polarizability. Doping with FeCl3_3 enhances conductivity to 680S/cm680 \, \text{S/cm}, making it viable for:

  • Organic photovoltaics (OPVs) with 9.2%9.2\% power conversion efficiency .

  • Electrochromic devices switching in <0.5s<0.5 \, \text{s} .

Semiconductor Additives

Incorporating 5 wt% of the dibromo derivative into poly(3-hexylthiophene) (P3HT) increases hole mobility from 0.02cm2/V\cdotps0.02 \, \text{cm}^2/\text{V·s} to 0.15cm2/V\cdotps0.15 \, \text{cm}^2/\text{V·s}, attributed to π-π stacking enhancements .

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